molecular formula C16H11BBrFN2 B14059590 2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No.: B14059590
M. Wt: 341.0 g/mol
InChI Key: RVQUYRJGIMGKOB-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a complex organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a boron atom within a diazaborinine ring, which is fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves the following steps:

    Formation of the Diazaborinine Ring: The initial step involves the formation of the diazaborinine ring through a reaction between a suitable boron source (such as boronic acid or boronate ester) and a diamine precursor.

    Introduction of the Naphthalene Moiety: The naphthalene moiety is introduced through a cyclization reaction, which can be facilitated by the use of a suitable catalyst and reaction conditions.

    Substitution Reactions: The bromine and fluorine substituents are introduced through electrophilic aromatic substitution reactions, using reagents such as bromine and fluorine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding boron-hydride derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as bromine, fluorine sources, and various nucleophiles are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions include boronic acids, boron-hydride derivatives, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with specific molecular targets and pathways. The boron atom within the diazaborinine ring can form reversible covalent bonds with biomolecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boron-containing compound used in organic synthesis and medicinal chemistry.

    BODIPY Dyes: Boron-dipyrromethene dyes that are widely used in fluorescence imaging and sensing applications.

    Boronic Esters: Compounds that are used as intermediates in organic synthesis and as building blocks for the development of boron-containing drugs.

Uniqueness

2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is unique due to its complex structure, which combines a diazaborinine ring with a naphthalene moiety and halogen substituents

Properties

Molecular Formula

C16H11BBrFN2

Molecular Weight

341.0 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene

InChI

InChI=1S/C16H11BBrFN2/c18-12-9-11(7-8-13(12)19)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H

InChI Key

RVQUYRJGIMGKOB-UHFFFAOYSA-N

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=C(C=C4)F)Br

Origin of Product

United States

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